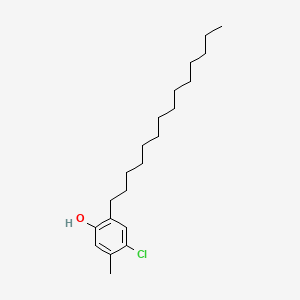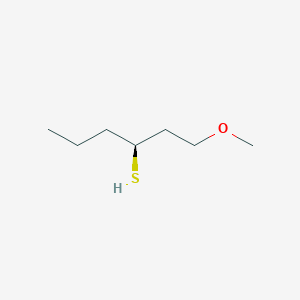
1-Methoxyhexane-3-thiol, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a sulfur-containing thiol with a methoxy group attached to the first carbon of a hexane chain. This compound is known for its distinctive odor and is found naturally in clary sage (Salvia sclarea).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyhexane-3-thiol, (S)-, can be synthesized through enantioselective synthesis methods. The process involves the use of chiral catalysts to ensure the production of the (S)-enantiomer. The reaction typically involves the thiolation of 1-methoxyhexane using appropriate reagents under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyhexane-3-thiol, (S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of 1-methoxyhexane-3-thiol can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve the replacement of the thiol group with other functional groups using appropriate reagents.
Major Products Formed:
Oxidation: The oxidation of 1-methoxyhexane-3-thiol can produce sulfonic acids or sulfoxides.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the reagents used.
Scientific Research Applications
1-Methoxyhexane-3-thiol, (S)-, has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its biological activity and potential use in biochemistry research.
Medicine: It has been investigated for its potential therapeutic properties and use in drug development.
Industry: It is utilized in the fragrance industry due to its distinctive odor and in the production of flavoring agents.
Mechanism of Action
The mechanism by which 1-methoxyhexane-3-thiol, (S)-, exerts its effects involves its interaction with molecular targets and pathways. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing biological processes. The methoxy group can affect the compound's solubility and reactivity, impacting its biological activity.
Comparison with Similar Compounds
1-Methoxyhexane-3-thiol, (S)-, is compared with other similar compounds to highlight its uniqueness:
1-Methoxyhexane-3-thiol, (R)-: The (R)-enantiomer has a different spatial arrangement, leading to different biological activities and odor profiles.
Hexane-3-thiol: The absence of the methoxy group results in a different chemical behavior and odor.
Other sulfur-containing compounds: These compounds may have similar functional groups but differ in their molecular structure and properties.
Properties
CAS No. |
449174-42-9 |
|---|---|
Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
(3S)-1-methoxyhexane-3-thiol |
InChI |
InChI=1S/C7H16OS/c1-3-4-7(9)5-6-8-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
GTDLILFCRHJTRW-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@@H](CCOC)S |
Canonical SMILES |
CCCC(CCOC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


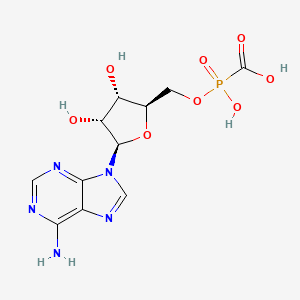
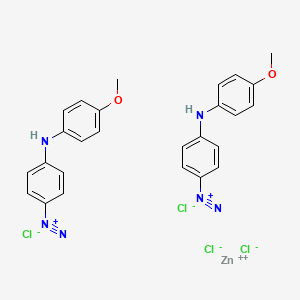
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
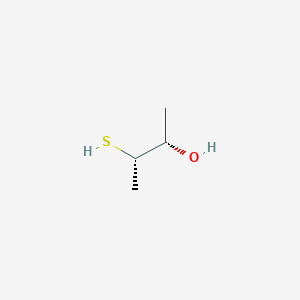
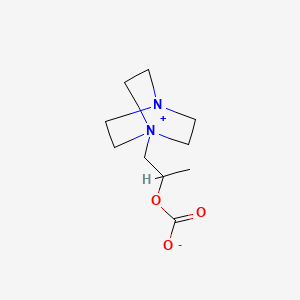
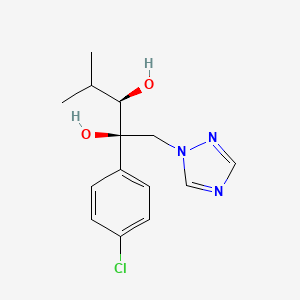
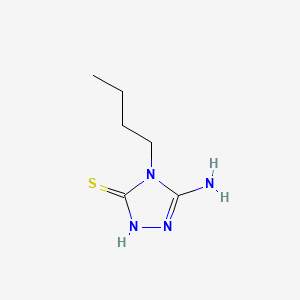
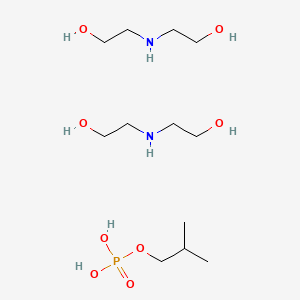
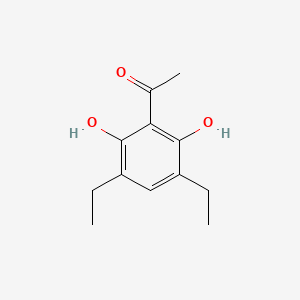
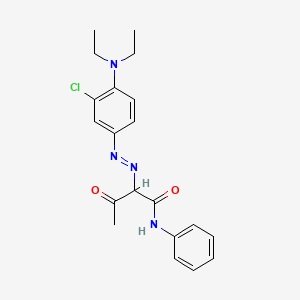
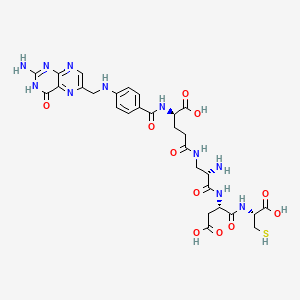
![zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride](/img/structure/B15179271.png)
